Atropine sulphate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



Atropine Sulphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **atropine sulphate**, covering its core chemical structure, physicochemical properties, pharmacology, and key analytical methodologies. The information is presented to support research, development, and quality control activities involving this critical anticholinergic agent.

Chemical Structure and Physicochemical Properties

Atropine sulphate is the sulphate salt of atropine, a tropane alkaloid. It exists as a racemic mixture of d- and l-hyoscyamine, with its biological activity primarily attributed to the l-hyoscyamine isomer.[1] It is chemically designated as (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl [(RS)-3-hydroxy-2-phenyl]propanoate hemisulfate hemihydrate.[2]

Caption: Chemical structure of **Atropine Sulphate** Monohydrate.

Table 1: Physicochemical Properties of Atropine Sulphate

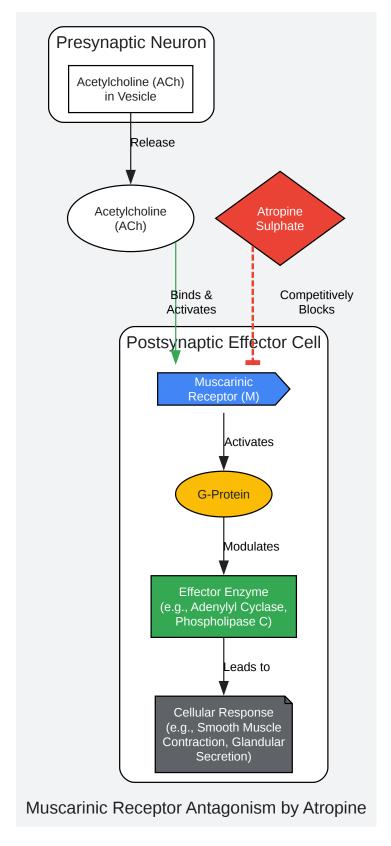


Property	Value	References
Chemical Formula	(C17H23NO3)2·H2SO4·H2O	[2]
Molecular Weight	694.83 g/mol (Monohydrate); 676.82 g/mol (Anhydrous)	[2][3]
CAS Number	5908-99-6 (Monohydrate); 55- 48-1 (Anhydrous)	[2]
Appearance	Colorless crystals or a white crystalline powder.	[2][4][5]
Melting Point	188 - 194 °C (with decomposition)	[2][6][7]
рКа	9.94 ± 0.050	[8][9]
Solubility	Water: Very soluble (1:0.5) Ethanol (95%): Freely soluble (1:5) Diethyl Ether: Practically insoluble	[2][4][5][10]

Pharmacology

Atropine sulphate is a potent antimuscarinic agent that acts as a competitive, non-selective antagonist of acetylcholine at muscarinic receptors (subtypes M1, M2, M3, M4, and M5).[1][10] [11] It does not prevent the release of acetylcholine but rather blocks its binding to effector cells, thereby inhibiting the physiological responses associated with parasympathetic nerve stimulation.[11][12] This antagonism is surmountable, meaning it can be overcome by increasing the local concentration of acetylcholine.[1][13] The blockade of muscarinic receptors leads to a range of physiological effects, including increased heart rate, reduced secretions (salivary, bronchial, sweat), relaxation of smooth muscle in the gastrointestinal and respiratory tracts, and pupil dilation (mydriasis).[11][12]





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Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

Foundational & Exploratory





The effects of **atropine sulphate** are dose-dependent and vary across different organ systems:

- Cardiovascular: Primarily blocks M2 receptors on the SA and AV nodes, antagonizing vagal
 influence and leading to tachycardia.[11][14] It is a first-line therapy for symptomatic
 bradycardia.[14]
- Respiratory: Acts on M3 receptors to reduce bronchial secretions and relax bronchial smooth muscle, causing bronchodilation.[1][11][15]
- Gastrointestinal: Decreases GI motility and spasm by blocking M3 receptors in the smooth muscle of the gut.[11]
- Secretory Glands: Markedly reduces secretions from salivary, sweat, and bronchial glands.
 [12][15]
- Ocular: Causes mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) by blocking muscarinic receptors in the iris sphincter and ciliary muscle.

Atropine is rapidly absorbed and distributed throughout the body. Its pharmacokinetic profile is characterized by a nonlinear relationship between dose and plasma concentration.[16][17]

Table 2: Pharmacokinetic Properties of Atropine Sulphate



Parameter	Value / Description	References
Absorption	Rapidly absorbed following intramuscular (IM) administration.	[15][16]
Peak Plasma Time	~30 minutes post-IM injection.	[16]
Distribution	Widely distributed; crosses the blood-brain and placental barriers.	[13][15][18]
Protein Binding	~44%	[16][17][18]
Metabolism	Hepatic, via enzymatic hydrolysis. Major metabolites include noratropine, atropine- N-oxide, tropine, and tropic acid.	[13][16][18]
Elimination Half-Life	2 - 4 hours (up to 10 hours reported).	[11][16]
Excretion	Primarily renal; 13-50% is excreted as the unchanged drug in urine.	[13][15][18]

Experimental Protocols

This colorimetric test is a classic method for identifying tropane alkaloids.

Methodology:

- Place 1 mg of atropine sulphate in a porcelain dish.
- Add 3 drops of fuming nitric acid and evaporate to dryness on a water bath. A yellow residue will form.[2][19]
- Cool the residue and dissolve it in 1-2 mL of acetone or N,N-dimethylformamide.[2][19]



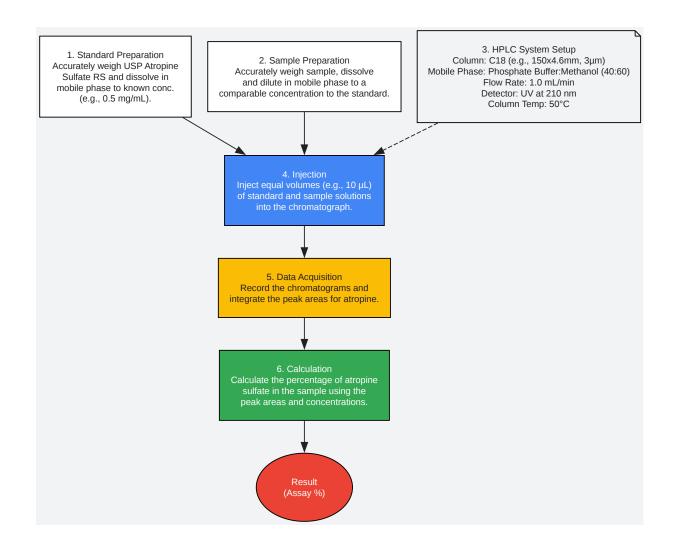




- Add a few drops of 3% methanolic potassium hydroxide or tetraethylammonium hydroxide
 TS.[2][19]
- Observation: A characteristic deep violet or red-purple color develops, indicating the presence of a tropic acid ester.[2][19]

HPLC is the standard method for the assay and impurity profiling of **atropine sulphate**. The following is a representative protocol based on common pharmacopeial and validated methods. [20][21][22]





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Caption: General experimental workflow for HPLC assay of Atropine Sulphate.

Methodology Details:



- Mobile Phase Preparation: Prepare a suitable buffer (e.g., 5 mmol potassium dihydrogen phosphate) and mix with an organic solvent like methanol or acetonitrile in a defined ratio (e.g., 40:60 v/v).[20][21] The pH may be adjusted as needed (e.g., to pH 5.5).[20]
- Standard Solution: Prepare a standard solution of USP Atropine Sulfate Reference Standard (RS) at a known concentration (e.g., 20-120 μg/mL) in the mobile phase.[20]
- Sample Solution: Prepare the sample solution containing **atropine sulphate** at a concentration within the linear range of the method.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.[20][21]
 - Detection: UV spectrophotometer at a wavelength of 210 nm.[20][22]
 - Flow Rate: Typically 1.0 2.0 mL/min.[20][22]
 - Injection Volume: 10-20 μL.
- System Suitability: Before analysis, inject the standard solution multiple times to verify system parameters such as resolution, tailing factor, and relative standard deviation (RSD), which should be below 2%.[20]
- Calculation: The quantity of atropine sulphate in the sample is determined by comparing
 the peak area response of the sample to that of the standard.

The pKa of **atropine sulphate** can be accurately determined by measuring changes in its UV absorbance spectrum as a function of pH.

Methodology:

- Stock Solution: Prepare a stock solution of **atropine sulphate** in deionized water.
- Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).



- Sample Preparation: For each pH value, prepare a sample by diluting an aliquot of the stock solution with the corresponding buffer.
- Spectrophotometric Measurement: Record the UV absorbance spectrum for each sample over a relevant wavelength range (e.g., 200-300 nm).[23]
- Data Analysis:
 - Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms of the molecule.
 - Plot the absorbance at this wavelength against the pH of the solutions.
 - The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve.
 - For precise calculation, the Albert-Sergeant method can be applied to the absorbance data.[8][9] A recent study using this method established the pKa of atropine sulphate as 9.94 ± 0.050.[8][9]

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- To cite this document: BenchChem. [Atropine sulphate chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194441#atropine-sulphate-chemical-structure-and-properties]

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